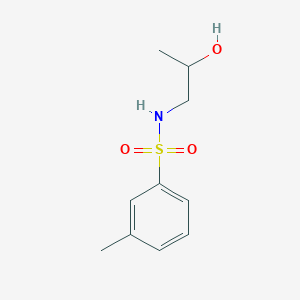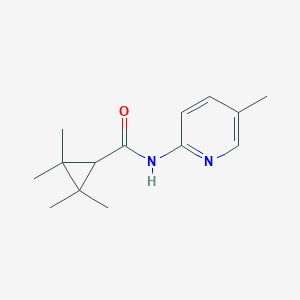![molecular formula C12H12N2OS B263535 N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)
N-[2-(2-thienyl)ethyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-thienyl)ethyl]nicotinamide, also known as TTNE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. TTNE is a derivative of nicotinamide, a form of vitamin B3 that has been shown to have numerous health benefits. The synthesis method of TTNE involves the reaction of 2-thiopheneethanamine with nicotinoyl chloride.
Mechanism of Action
The mechanism of action of N-[2-(2-thienyl)ethyl]nicotinamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death. Inhibition of PARP has been shown to induce cell death in cancer cells. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell death. This compound has also been shown to reduce inflammation in animal models of arthritis. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[2-(2-thienyl)ethyl]nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using the method described above. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for several diseases. However, there are also limitations to using this compound in lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. More research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Future Directions
There are several future directions for N-[2-(2-thienyl)ethyl]nicotinamide research. One potential direction is to study the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosage and administration of this compound for therapeutic use. Another potential direction is to study the potential use of this compound in combination with other therapeutic agents. This compound has been shown to have anti-cancer properties, and it may be effective in combination with other anti-cancer agents. Finally, more research is needed to determine the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
Synthesis Methods
The synthesis method of N-[2-(2-thienyl)ethyl]nicotinamide involves the reaction of 2-thiopheneethanamine with nicotinoyl chloride. The reaction is carried out in anhydrous tetrahydrofuran at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been used in several studies to obtain this compound for scientific research.
Scientific Research Applications
N-[2-(2-thienyl)ethyl]nicotinamide has been the subject of scientific research due to its potential therapeutic benefits. Several studies have shown that this compound has anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N2OS/c15-12(10-3-1-6-13-9-10)14-7-5-11-4-2-8-16-11/h1-4,6,8-9H,5,7H2,(H,14,15) |
InChI Key |
VMWNPRLDFTXJRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCCC2=CC=CS2 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)







![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)


